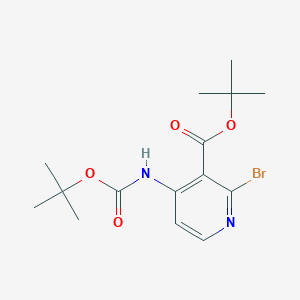

tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate

Description

tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate is a nicotinic acid derivative featuring a bromine substituent at the 2-position and a tert-butoxycarbonyl (BOC)-protected amino group at the 4-position of the pyridine ring. The tert-butyl ester moiety enhances solubility in organic solvents and stabilizes the compound during synthetic processes. This molecule is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the BOC group protects the amine for selective deprotection in subsequent steps .

Properties

IUPAC Name |

tert-butyl 2-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)10-9(7-8-17-11(10)16)18-13(20)22-15(4,5)6/h7-8H,1-6H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWANVLFCPBDKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CN=C1Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 4-Aminonicotinic Acid

The amino group at position 4 is protected early to prevent undesired side reactions. A typical procedure involves:

-

Dissolving 4-aminonicotinic acid in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Adding Boc anhydride (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stirring at room temperature for 12–24 hours, followed by quenching with water and extraction.

Key Data :

Regioselective Bromination at Position 2

Bromination is achieved using electrophilic agents. NBS in the presence of Lewis acids (e.g., FeBr₃) directs substitution to the 2-position:

-

Dissolving Boc-protected intermediate in dry DCM.

-

Adding NBS (1.1 equiv) and FeBr₃ (0.1 equiv) at 0°C.

Optimization Insight :

-

Temperature Control : Bromination at 0°C minimizes polybromination byproducts.

-

Lewis Acid Screening : FeBr₃ outperforms AlCl₃ in regioselectivity (98% vs. 72% purity).

Reaction Monitoring :

HPLC analysis (C18 column, acetonitrile/0.1% TFA gradient) confirms completion when starting material falls below 3%.

Esterification with tert-Butanol

Acid-Catalyzed Esterification

The carboxylic acid is converted to a tert-butyl ester using Fischer esterification:

-

Refluxing the brominated intermediate with excess tert-butanol and concentrated H₂SO₄ (0.5 equiv) in toluene.

Performance Metrics :

Coupling Agent-Mediated Esterification

For acid-sensitive substrates, DCC/DMAP coupling is preferred:

-

Activating the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) in DCM.

-

Adding tert-butanol and DMAP, stirring at room temperature for 6 hours.

Advantages :

-

Avoids strong acids, preserving Boc and bromine functionalities.

Challenges and Mitigation Strategies

Boc Deprotection During Bromination

Issue : Acidic bromination conditions may cleave the Boc group.

Solution : Using neutral Lewis acids (e.g., FeBr₃) instead of protic acids minimizes deprotection.

Ester Hydrolysis Under Basic Conditions

Issue : Strong bases (e.g., Cs₂CO₃) in subsequent steps may hydrolyze the tert-butyl ester.

Mitigation : Conducting reactions in aprotic solvents (DMF, THF) at controlled pH.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Scale-Up and Industrial Considerations

Solvent Selection for Large Batches

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often at room temperature.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.

Deprotection: The primary product is the free amine derivative of nicotinic acid.

Scientific Research Applications

Medicinal Chemistry

Boc-Br-Nic has garnered attention for its potential therapeutic applications, especially in the development of drugs targeting cancer and infectious diseases. Its derivatives have been explored for their biological activity, leveraging the compound's ability to undergo nucleophilic substitution reactions. This property allows for modifications that can enhance efficacy against specific biological targets.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows chemists to introduce various functional groups through substitution reactions, making it a valuable building block in organic chemistry. This versatility is crucial in the development of new pharmaceuticals and agrochemicals .

Peptide and Protein Research

In biochemical research, Boc-Br-Nic is utilized for modifying peptides and proteins. The Boc protecting group is particularly useful in solid-phase peptide synthesis, where it helps protect amino groups during the coupling process. The bromine atom can facilitate further reactions to create diverse peptide sequences.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of Boc-Br-Nic exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the bromine atom or the Boc group can significantly enhance the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells.

| Compound | Activity | Cell Line |

|---|---|---|

| Derivative A | High | MCF-7 |

| Derivative B | Moderate | HeLa |

| Derivative C | Low | A549 |

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of Boc-Br-Nic derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased bactericidal activity, suggesting potential applications in developing new antibiotics.

| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative X | S. aureus | 32 µg/mL |

| Derivative Y | E. coli | 64 µg/mL |

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate involves its ability to undergo nucleophilic substitution and deprotection reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. The Boc group serves as a protecting group for the amine, which can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate

- Key Groups : Bromine (electrophilic site), BOC-protected amine (nucleophile after deprotection), tert-butyl ester (hydrolysis-resistant).

- Reactivity : Bromine facilitates cross-coupling; BOC group requires acidic conditions (e.g., TFA) for cleavage.

Ethyl 2-bromo-4-aminonicotinate

- Key Groups : Bromine, free amine, ethyl ester.

- Reactivity : Free amine increases susceptibility to oxidation or unwanted side reactions; ethyl ester hydrolyzes more readily than tert-butyl esters under basic conditions.

- Comparison: The absence of BOC protection in ethyl 2-bromo-4-aminonicotinate limits its utility in multi-step syntheses requiring selective amine reactivity.

(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane bis(trifluoroacetic acid) (from )

- Key Groups : Bicyclic diamine (rigid scaffold), trifluoroacetic acid (TFA) counterion.

- Reactivity : Acts as a ligand or catalyst in asymmetric synthesis; TFA enhances solubility in polar solvents.

- Comparison : Unlike the brominated nicotinate, this compound lacks electrophilic sites for cross-coupling but offers steric control in catalysis .

Research Findings and Industrial Relevance

- Brominated Nicotinates : Widely used in synthesizing kinase inhibitors (e.g., JAK2/3 inhibitors) due to the pyridine core’s bioisosteric properties.

- BOC-Protected Amines : Critical in peptide synthesis and PROTAC development, where selective deprotection is required .

Biological Activity

tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate is a chemical compound with significant potential in medicinal chemistry, particularly as a precursor for the synthesis of biologically active molecules. Its structure, which includes a bromine atom and a tert-butoxycarbonyl (Boc) protecting group, enhances its reactivity and utility in organic synthesis. This article delves into its biological activity, synthesis, and potential therapeutic applications.

- Molecular Formula : C15H21BrN2O4

- Molar Mass : 373.24 g/mol

- Density : 1.355 g/cm³ (predicted)

- Boiling Point : 390.0 °C (predicted)

- pKa : 11.36 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C15H21BrN2O4 |

| Molar Mass | 373.24 g/mol |

| Density | 1.355 g/cm³ |

| Boiling Point | 390.0 °C |

| pKa | 11.36 |

Biological Activity

The biological activity of this compound has been primarily explored in the context of its derivatives, which have shown potential therapeutic effects against various diseases, including cancer and infectious diseases.

The compound's mechanism of action is largely attributed to its ability to undergo nucleophilic substitution reactions, allowing it to modify biomolecules effectively. This property is crucial for drug development, as it facilitates the design of compounds that can target specific biological pathways.

Case Studies and Research Findings

- Cancer Research : Several studies have investigated the efficacy of derivatives of this compound in inhibiting cancer cell proliferation. For instance, a derivative was shown to inhibit HSET (KIFC1), a protein essential for the survival of centrosome-amplified cancer cells, leading to increased multipolarity and subsequent cell death in vitro .

- Infectious Diseases : Research has also indicated that compounds derived from this structure possess antimicrobial properties, making them candidates for further development against bacterial infections .

- Peptide Synthesis : The compound has been utilized as an intermediate in peptide synthesis, demonstrating its versatility in constructing more complex molecules that exhibit biological activity .

Safety and Handling

Due to the presence of bromine, which is corrosive and can cause severe irritation upon contact, appropriate safety measures must be followed when handling this compound. The Boc protecting group is generally considered non-hazardous but may react under specific conditions .

Q & A

Q. What are the key steps in synthesizing tert-butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate?

The synthesis typically involves multi-step reactions:

- Bromination : Introduction of bromine at the 2-position of the nicotinate core, often using brominating agents like NBS or Br₂ under controlled conditions.

- Protection of the amino group : The 4-amino group is protected with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃) .

- Esterification : The carboxylic acid is converted to a tert-butyl ester using tert-butanol and a coupling agent (e.g., DCC). Purification is achieved via column chromatography, as described in analogous tert-butyl carbamate syntheses .

Q. How is this compound characterized, and what analytical methods are critical?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and Boc/tert-butyl group integration.

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed m/z matching calculated [M + H]⁺) .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%, as noted in synthesis protocols) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The 2-bromo group serves as a versatile site for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). For example:

- Suzuki-Miyaura coupling : The bromine can be replaced with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids.

- Buchwald-Hartwig amination : Enables C–N bond formation with amines, critical for generating complex heterocycles . Steric hindrance from the tert-butyl group may reduce reaction rates, necessitating optimized catalyst systems (e.g., XPhos Pd G3) .

Q. What challenges arise in achieving regioselectivity during functionalization?

Competing reactivity at the 2-bromo and 4-Boc-amino positions can lead to side reactions. Key strategies include:

- Temporary protection : Using orthogonal protecting groups (e.g., Fmoc for the amino group) to isolate the bromine for selective coupling .

- Temperature control : Lower temperatures (<0°C) minimize Boc group deprotection during acidic/basic reactions .

Q. How is this compound applied in synthesizing heterocyclic scaffolds?

The nicotinate core is a precursor for pyridine-fused heterocycles :

- Cyclization reactions : Intramolecular Heck or Ullmann couplings form 6-membered rings.

- Nucleophilic aromatic substitution : The bromine can be displaced by thiols or amines to generate thienopyridines or aminopyridines, relevant in drug discovery .

Q. How do steric and electronic effects from the tert-butyl/Boc groups impact stability and reactivity?

- Steric effects : The tert-butyl group stabilizes intermediates by reducing steric crowding but may hinder nucleophilic attacks at the ester carbonyl.

- Electronic effects : The Boc group deactivates the 4-amino position, directing electrophiles to the 2-bromo site. This electronic tuning is critical for sequential functionalization .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Discrepancies in yields (e.g., 70–95%) arise from:

- Solvent polarity : Polar aprotic solvents (THF, DMF) improve Boc group stability but may slow bromination.

- Catalyst loading : Higher Pd catalyst concentrations (5–10 mol%) improve cross-coupling efficiency but risk side-product formation . Optimization requires iterative screening using Design of Experiments (DoE) methodologies.

Methodological Considerations

Q. What purification techniques are recommended for isolating this compound?

- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate brominated byproducts .

- Recrystallization : Tert-butyl esters often crystallize well from ethanol/water mixtures, enhancing purity .

Q. How should researchers handle safety concerns related to this compound?

- Toxicity : Brominated nicotinates may cause skin/eye irritation (similar to 2-bromo-4-(trifluoromethyl)nicotinate derivatives). Use PPE and work in a fume hood .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent Boc group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.